
Exatecan intermediate 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exatecan intermediate 10 is a chemical compound used as a synthetic intermediate in the drug manufacturing industry. It is most commonly used as a starting material for exatecan mesylate, a drug that has shown effectiveness in cancer treatment. The compound has the molecular formula C25H26N2O4 and is also known by its systematic name, 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester .
Méthodes De Préparation
Exatecan intermediate 10 is typically produced by the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid . The preparation involves several steps, including acylation, bromination, and cross-coupling reactions . The intermediate compound B can be obtained from intermediate A by means of a rearrangement reaction, and exatecan mesylate can be obtained from intermediate compound B by means of deprotection for acetamido and amino at the α site, a condensation reaction, and a hydrolysis reaction . The reaction conditions are moderate, and the yield is high, making it suitable for industrial production .
Analyse Des Réactions Chimiques
Exatecan intermediate 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with various reagents in a complex multi-step reaction yields exatecan mesylate .
Applications De Recherche Scientifique
Exatecan intermediate 10 has various scientific research applications, particularly in the field of cancer treatment. It is used as an intermediate in the synthesis of exatecan mesylate, a drug that has shown remarkable effectiveness in treating various types of cancer, including lung, breast, and ovarian cancer . Exatecan and its derivatives are being developed as tumor-targeted-delivery warheads in various formulations, including peptides, liposomes, polyethylene glycol nanoparticles, and antibody-drug conjugates . The compound is also used in preclinical models for validating biomarkers and combination therapies .
Mécanisme D'action
Exatecan intermediate 10 itself does not have significant biological activity. its derivative, exatecan mesylate, exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription . By trapping the topoisomerase I-DNA cleavage complex, exatecan mesylate causes DNA damage and apoptotic cell death . This mechanism makes it effective in killing cancer cells, especially when used in combination with other inhibitors .
Comparaison Avec Des Composés Similaires
Exatecan intermediate 10 is similar to other camptothecin derivatives, such as topotecan and irinotecan . exatecan mesylate, derived from this compound, has shown superior and broader-spectrum antitumor activity in vitro and in vivo compared to other camptothecin derivatives . The unique structure of exatecan mesylate, with an additional six-membered ring and specific substitutions, contributes to its enhanced effectiveness .
Conclusion
This compound is a crucial compound in the synthesis of exatecan mesylate, a drug with significant potential in cancer treatment. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in the pharmaceutical industry. The compound’s mechanism of action and comparison with similar compounds further emphasize its uniqueness and effectiveness.
Propriétés
Formule moléculaire |
C26H24FN3O5 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
N-[(10R,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m1/s1 |
Clé InChI |
SRCUCWPOTBGIQM-WXTAPIANSA-N |
SMILES isomérique |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


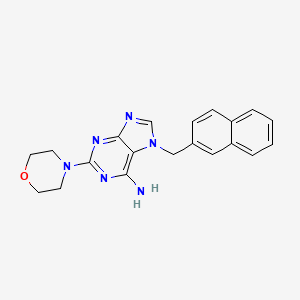
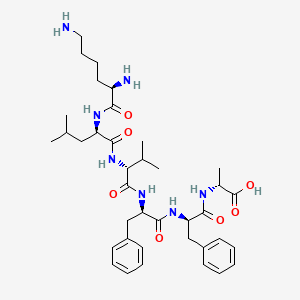

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![sodium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12386912.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
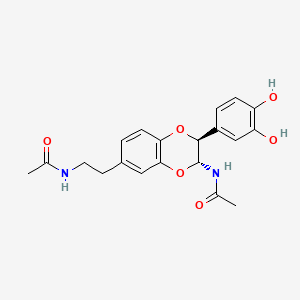
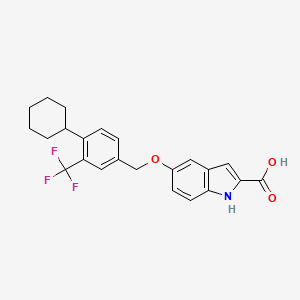
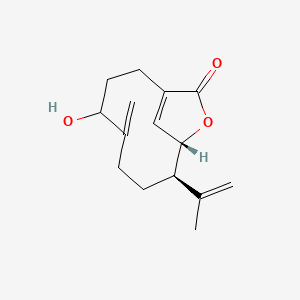
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
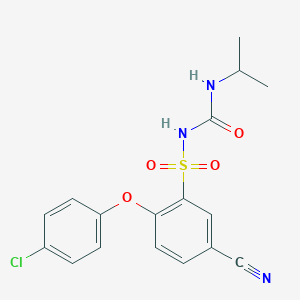

![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
